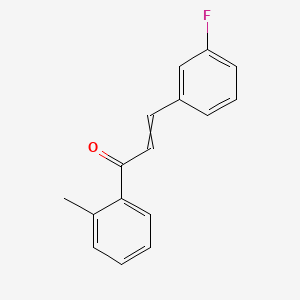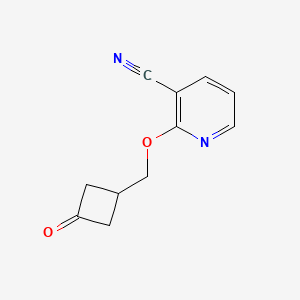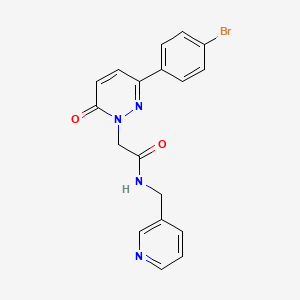
2-(5-Hexen-1-oxy)phenylZinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Hexen-1-oxy)phenylzinc bromide, 0.25 M in tetrahydrofuran, is an organozinc compound used in various chemical reactions. This compound is a solution of this compound in tetrahydrofuran, a common solvent in organic chemistry. It is known for its reactivity and utility in organic synthesis, particularly in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-hexen-1-oxy)phenylzinc bromide typically involves the reaction of 2-(5-hexen-1-oxy)bromobenzene with zinc in the presence of a suitable solvent like tetrahydrofuran. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
2-(5-Hexen-1-oxy)bromobenzene+Zn→2-(5-Hexen-1-oxy)phenylzinc bromide
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of high-purity reagents, controlled reaction environments, and efficient purification techniques to ensure the quality and consistency of the product.
Chemical Reactions Analysis
Types of Reactions
2-(5-Hexen-1-oxy)phenylzinc bromide undergoes various types of chemical reactions, including:
Nucleophilic Addition: It can participate in nucleophilic addition reactions with electrophiles, forming new carbon-carbon bonds.
Transmetalation: It can undergo transmetalation reactions with other metal halides, leading to the formation of new organometallic compounds.
Coupling Reactions: It is commonly used in coupling reactions, such as the Negishi coupling, to form biaryl compounds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Electrophiles: Such as aldehydes, ketones, and alkyl halides.
Catalysts: Palladium or nickel catalysts are often used in coupling reactions.
Solvents: Tetrahydrofuran is the preferred solvent due to its ability to stabilize the organozinc compound.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. Common products include substituted aromatic compounds, biaryl compounds, and various organometallic intermediates.
Scientific Research Applications
2-(5-Hexen-1-oxy)phenylzinc bromide has a wide range of applications in scientific research, including:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Medicinal Chemistry: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: It is used in the preparation of functional materials, such as polymers and nanomaterials.
Catalysis: It serves as a precursor for the preparation of catalysts used in various chemical transformations.
Mechanism of Action
The mechanism of action of 2-(5-hexen-1-oxy)phenylzinc bromide involves its ability to act as a nucleophile in chemical reactions. The organozinc compound can donate its electron-rich phenyl group to electrophilic centers, facilitating the formation of new bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile.
Comparison with Similar Compounds
Similar Compounds
2-(5-Hexen-1-oxy)phenylmagnesium bromide: Similar in structure but contains magnesium instead of zinc.
2-(5-Hexen-1-oxy)phenylboronic acid: Contains boron and is used in Suzuki coupling reactions.
2-(5-Hexen-1-oxy)phenylcopper: Contains copper and is used in various coupling reactions.
Uniqueness
2-(5-Hexen-1-oxy)phenylzinc bromide is unique due to its high reactivity and selectivity in forming carbon-carbon bonds. Compared to its magnesium and boron counterparts, the zinc compound offers better functional group tolerance and milder reaction conditions, making it a valuable reagent in organic synthesis.
Properties
Molecular Formula |
C12H15BrOZn |
|---|---|
Molecular Weight |
320.5 g/mol |
IUPAC Name |
bromozinc(1+);hex-5-enoxybenzene |
InChI |
InChI=1S/C12H15O.BrH.Zn/c1-2-3-4-8-11-13-12-9-6-5-7-10-12;;/h2,5-7,9H,1,3-4,8,11H2;1H;/q-1;;+2/p-1 |
InChI Key |
NJCPRWFPXMCXAP-UHFFFAOYSA-M |
Canonical SMILES |
C=CCCCCOC1=CC=CC=[C-]1.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


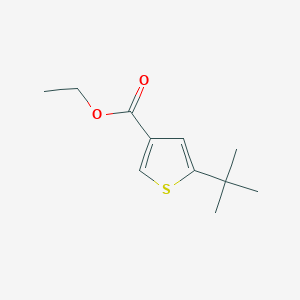
![2-(cyanomethyl)-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B14871939.png)
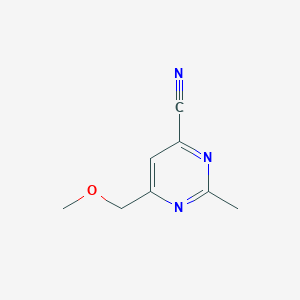
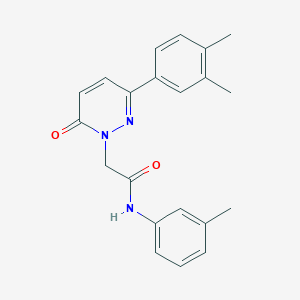
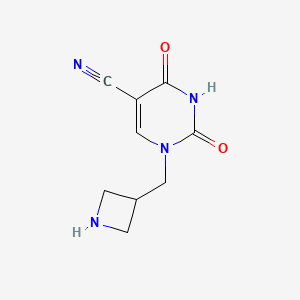
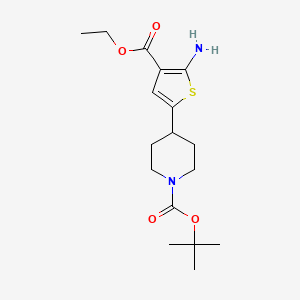


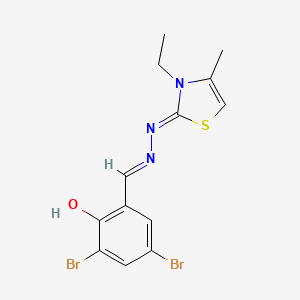
![1-(5-fluoro-2,3-dimethyl-1H-indol-1-yl)-3-[(2-hydroxyethyl)amino]propan-2-ol](/img/structure/B14871995.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B14872005.png)
